Benzyldimethylstearylammonium chloride chemical properties
Benzyldimethylstearylammonium chloride chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyldimethylstearylammonium Chloride
Abstract
Benzyldimethylstearylammonium chloride (CAS No. 122-19-0), also known as Stearalkonium Chloride, is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic molecular structure, combining a hydrophilic quaternary ammonium head with a hydrophobic stearyl tail and a benzyl (B1604629) group, imparts a range of properties making it valuable across multiple industries, including personal care, textiles, and pharmaceuticals.[2][3] This document provides a comprehensive overview of its core chemical and physical properties, stability, reactivity, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Benzyldimethylstearylammonium chloride is typically a white to light yellow solid, crystalline powder, or viscous liquid with a mild odor.[4][5][6] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[7]
General Chemical Identifiers
The fundamental identifiers for Benzyldimethylstearylammonium chloride are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | benzyl-dimethyl-octadecylazanium chloride | [5] |
| CAS Number | 122-19-0 | [1][5][7] |
| Molecular Formula | C₂₇H₅₀ClN | [5][7][8] |
| Molecular Weight | 424.15 g/mol | [7][8] |
| EC Number | 204-527-9 | [9][10] |
Physicochemical Data
Key physical and chemical properties are presented in the following table for easy reference.
| Property | Value | Reference |
| Physical State | Solid, crystalline powder, or thick/viscous liquid | [4][5][7] |
| Color | White, off-white, or light yellow | [4][5][7][9] |
| Odor | Mild | [4][5][6] |
| Melting Point | 57 °C / 230 °C (conflicting data) | [6] /[9] |
| Boiling Point | Decomposes at 120 °C | [5][9] |
| Density | >1.1 g/cm³ at 20°C (68°F) / 0.98 g/cm³ | [5] /[9][11] |
| LogP (Kow) | 3.23 | [5][9] |
| Purity | >98.0% | [7] |
Solubility Profile
The compound's solubility is dictated by its amphiphilic nature.[2] The charged quaternary ammonium group allows for interaction with polar solvents like water, while the long alkyl (stearyl) and benzyl groups provide nonpolar character.[2]
| Solvent | Solubility | Reference |
| Water | Soluble (4000 g/L at 20°C) / Insoluble (conflicting data) | [1][4][6] /[5] |
| Chloroform | Soluble / Slightly Soluble | [5] /[9] |
| Benzene | Soluble | [5] |
| Acetone | Soluble | [5] |
| Xylene | Soluble | [5] |
| DMSO | Slightly Soluble | [9] |
| Methanol | Slightly Soluble | [9] |
| Ethanol (B145695) (60-70%) | Suitable for dampening spills | [5] |
Stability and Reactivity
Stability
Benzyldimethylstearylammonium chloride is chemically stable under standard ambient conditions. It is resistant to acids, hard water, and inorganic salts.[1][4] However, it is not resistant to alkali.[1][4] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years and solutions in solvent at -80°C for up to 1 year.[11] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture.[9][10]
Reactivity and Hazardous Reactions
As a quaternary ammonium salt, this compound is incompatible with strong oxidizing agents and strong reducing agents.[9] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride.[5][9] Unlike primary, secondary, or tertiary ammonium cations, the charge on the quaternary ammonium cation is permanent and independent of the solution's pH.[6][9]
Caption: Reactivity profile of Benzyldimethylstearylammonium chloride.
Experimental Protocols
Synthesis Protocol
A common method for the synthesis of Benzyldimethylstearylammonium chloride involves the quaternization of dimethyl octadecylamine (B50001) with benzyl chloride.[4]
Methodology:
-
450 kg of dimethyl octadecylamine is charged into a reaction kettle.[4]
-
The reactant is heated to a temperature of 80-85°C.[4]
-
Under constant stirring, 180 kg of benzyl chloride is slowly added over a period of 1.5 to 2 hours.[4] The temperature is maintained at 80-90°C during this addition.[4]
-
After the addition is complete, the reaction temperature is increased to 100-105°C.[4]
-
The reaction is held at this temperature for several hours. Samples are taken periodically to measure the pH of a 1% aqueous solution.[4]
-
The reaction is considered complete when the pH value reaches 6-6.5.[4]
-
Finally, the mixture is cooled to 60°C, and the final product, Benzyldimethylstearylammonium chloride, is discharged.[4]
Caption: Workflow for the synthesis of Benzyldimethylstearylammonium chloride.
Biodegradability Assessment
While detailed protocols are not available in the cited literature, results from standard biodegradability tests have been reported. The compound showed 94% and 95% degradation in the SCAS method and the OECD Confirmatory test, respectively, but did not degrade within 10 days under the MITI test conditions.[9][12] An estimated Bioconcentration Factor (BCF) of 71 suggests a moderate potential for bioconcentration in aquatic organisms.[9][12]
Applications in Research and Drug Development
The properties of Benzyldimethylstearylammonium chloride make it a versatile agent for various applications.
-
Surfactant and Emulsifier: As a cationic surfactant, it is used in emulsion polymerization processes and as an emulsifier for pesticides.[3][5] In drug formulation, similar quaternary ammonium compounds can be used as excipients to improve the solubility and stability of active pharmaceutical ingredients (APIs).
-
Preservative and Biocide: It exhibits potent bactericidal and algicidal properties, making it an effective preservative.[1] This is valuable for preventing microbial contamination in topical formulations and other products.[4]
-
Conditioning and Anti-Static Agent: In personal care and hair care formulations, its cationic nature allows it to bind to negatively charged surfaces of hair and skin, providing conditioning, softening, and anti-static effects.[1][3][4]
-
Corrosion Inhibition: Research has explored its use as an efficient corrosion inhibitor for steel in acidic solutions.[8]
Caption: Functional properties and applications derived from its surfactant nature.
Safety and Handling
Benzyldimethylstearylammonium chloride is classified as harmful if swallowed and causes serious eye damage.[9][10] It is also very toxic to aquatic life with long-lasting effects.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and suitable protective clothing.[5][9][10]
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[9][13] Wash hands thoroughly after handling.[10]
-
Spill Response: For small spills, dampen the solid material with 60-70% ethanol, transfer to a suitable container, and wash the contaminated area with ethanol followed by soap and water.[5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][13] If swallowed, rinse mouth and seek immediate medical help.[9][13] If inhaled, move to fresh air.[9][13]
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzyldimethylstearylammonium Chloride | 122-19-0 [chemicalbook.com]
- 5. Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. labproinc.com [labproinc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Benzyldimethylstearylammonium chloride | TargetMol [targetmol.com]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
